molecular formula C9H12ClNS B8497678 Pyrid-2-ylmethyl 3-chloropropyl sulphide

Pyrid-2-ylmethyl 3-chloropropyl sulphide

Cat. No. B8497678
M. Wt: 201.72 g/mol
InChI Key: PAUTVGCJEKOAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrid-2-ylmethyl 3-chloropropyl sulphide is a useful research compound. Its molecular formula is C9H12ClNS and its molecular weight is 201.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrid-2-ylmethyl 3-chloropropyl sulphide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrid-2-ylmethyl 3-chloropropyl sulphide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

IUPAC Name

2-(3-chloropropylsulfanylmethyl)pyridine

InChI

InChI=1S/C9H12ClNS/c10-5-3-7-12-8-9-4-1-2-6-11-9/h1-2,4,6H,3,5,7-8H2

InChI Key

PAUTVGCJEKOAPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide pellets (151 g) in distilled water (342 cc) is added, in the course of 5 minutes, at a temperature which does not exceed 10° C., to a solution, originally at 5° C., of 2-(pyrid-2-ylmethyl)-isothiourea dihydrochloride (453 g) in distilled water (840 cc). After heating the reaction mixture for 20 minutes at a temperature of about 70° C., and then cooling to 3° C., a solution of sodium hydroxide pellets (92.5 g) in distilled water (210 cc) is added dropwise in the course of 3 minutes. After stirring the reaction mixture for 5 minutes at 10° C., 1-bromo-3-chloropropane (303 g) is added. Stirring is then continued for 20 hours at a temperature of about 20° C. The reaction mixture is then extracted four times with methylene chloride (1100 cc in total). The combined organic extracts are washed three times with distilled water (600 cc in total) and then dried over anhydrous sodium sulphate. After filtering, the resulting solution is poured onto neutral silica gel (380 g) contained in a column of diameter 6 cm, and the column is then washed with methylene chloride (2700 cc). A first fraction of effluent (600 cc) is discarded and a second fraction (3200 cc) is then collected and concentrated to dryness under reduced pressure (20 mm Hg) at 20° C. Pyrid-2-ylmethyl 3-chloropropyl sulphide (330 g) is thus obtained in the form of a yellow liquid.
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0 (± 1) mol
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Reaction Step One
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342 mL
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Reaction Step One
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453 g
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840 mL
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0 (± 1) mol
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210 mL
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303 g
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Reaction Step Four

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